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Compound of Interest

Compound Name: L 655240

Cat. No.: B1673820 Get Quote

A Note on Nomenclature: This technical guide focuses on the compound L-655,708, a selective

inverse agonist for the α5 subunit of the GABA-A receptor. It is important to distinguish this

compound from L-655,240, a thromboxane antagonist with a different mechanism of action and

therapeutic profile. It is believed the initial query may have intended to investigate L-655,708

due to its relevance in neuroscience and cognitive function.

Introduction
L-655,708 is a novel psychoactive compound that has garnered significant interest within the

neuroscience and drug development communities. Synthesized by researchers at Merck,

Sharp and Dohme in 1996, it was the first molecule developed to act as a subtype-selective

inverse agonist at the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The

unique distribution of the GABA-A α5 subunit, predominantly in the hippocampus, a brain

region critical for learning and memory, has positioned L-655,708 as a promising tool for

investigating cognitive processes and as a potential therapeutic agent for a range of

neurological and psychiatric disorders.[1]

This technical guide provides a comprehensive overview of the core scientific and technical

aspects of L-655,708, including its mechanism of action, preclinical data supporting its

therapeutic applications, and detailed experimental protocols for its evaluation. The information

is intended for researchers, scientists, and drug development professionals engaged in the

exploration of novel therapeutics for cognitive and mood disorders.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1673820?utm_src=pdf-interest
https://en.wikipedia.org/wiki/L-655,708
https://en.wikipedia.org/wiki/L-655,708
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical and Physical Properties
A summary of the key chemical and physical properties of L-655,708 is provided in the table

below. This information is essential for its handling, formulation, and use in experimental

settings.

Property Value

IUPAC Name

ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-

tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][2]

[3]benzodiazepine-1-carboxylate

Molecular Formula C₁₈H₁₉N₃O₄

Molecular Weight 341.37 g/mol

CAS Number 130477-52-0

Appearance Powder

Solubility Soluble in DMSO

Storage Desiccate at -20°C

Mechanism of Action: Selective Inverse Agonism at
GABA-A α5 Receptors
L-655,708 exerts its effects by acting as a selective inverse agonist at the benzodiazepine

binding site of GABA-A receptors containing the α5 subunit. Unlike agonists which enhance the

effect of GABA, or antagonists which block it, an inverse agonist binds to the same site but

produces the opposite effect of the endogenous ligand. In the case of L-655,708, it reduces the

constitutive activity of the GABA-A α5 receptor, thereby decreasing the inhibitory tone in

neurons where this subunit is expressed.

The selectivity of L-655,708 for the α5 subunit is a key feature of its pharmacological profile. It

exhibits significantly higher affinity for α5-containing receptors compared to those containing

α1, α2, or α3 subunits.[3] This selectivity is crucial as it is hypothesized to separate the

procognitive effects from the sedative and anxiolytic effects associated with non-selective

benzodiazepine site modulators.
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GABA-A α5 Receptor Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by L-655,708. By

acting as an inverse agonist at the GABA-A α5 receptor, L-655,708 reduces the tonic inhibitory

current mediated by ambient GABA. This disinhibition leads to increased neuronal excitability

and facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and

memory.
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Signaling pathway of L-655,708 at the GABA-A α5 receptor.

Potential Therapeutic Applications
Preclinical studies have identified two primary areas where L-655,708 shows significant

therapeutic potential: cognitive enhancement and the treatment of depression. To date, no

clinical trials in humans have been reported for L-655,708.[4][5]

Cognitive Enhancement
A substantial body of evidence from animal models suggests that L-655,708 can enhance

learning and memory. These effects are thought to be mediated by its action in the

hippocampus.

Preclinical Data Summary: Cognitive Enhancement
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Experimental Model Key Findings Reference

Morris Water Maze (Rats)

Enhanced performance during

both acquisition and probe

trials, indicating improved

spatial learning and memory.

[3]

Mouse Hippocampal Slices

Enhanced long-term

potentiation (LTP) induced by

theta burst stimulation, a

cellular model of synaptic

plasticity.

[3]

Delayed-Matching-to-Position

Water Maze (Rats)

Significantly enhanced

performance at an oral dose of

0.3 mg/kg.

[6]

Antidepressant Effects
More recent research has explored the potential of L-655,708 as a rapid-acting antidepressant.

Studies in animal models of depression have shown that it can produce antidepressant-like

effects with a favorable side-effect profile compared to other fast-acting agents like ketamine.

Preclinical Data Summary: Antidepressant Effects

Experimental Model Key Findings Reference

Forced Swim Test (Rats)

Produced a sustained

antidepressant-like effect for

up to 7 days after a single

administration.

[7]

Chronic Social Defeat Stress

(Mice)

Exerted rapid and persistent

antidepressant effects without

affecting locomotion or motor

performance.

Quantitative Data
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The selectivity and potency of L-655,708 are critical to its pharmacological profile. The following

tables summarize the binding affinities and in vivo receptor occupancy data.

Binding Affinity (Ki) for Human Recombinant GABA-A
Receptor Subtypes

Receptor Subtype Ki (nM)

α1β3γ2 70

α2β3γ2 48

α3β3γ2 31

α5β3γ2 0.45

Data compiled from various sources.

In Vivo Receptor Occupancy in Rats
Receptor Subtype Occupancy at 0.3 mg/kg (p.o.)

α5 ~75%

α1, α2, α3 ~22%

Data from Atack et al., 2006.[3]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical

evaluation of L-655,708.

Radioligand Binding Assay
This protocol is used to determine the binding affinity of L-655,708 for different GABA-A

receptor subtypes.
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Workflow for a radioligand binding assay.

Detailed Methodology:

Membrane Preparation:

Homogenize cells or tissues expressing the GABA-A receptor subtype of interest in a cold

lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[8]

Centrifuge the homogenate to pellet the membranes.[8]

Wash the pellet and resuspend it in a suitable buffer.[8]

Determine the protein concentration of the membrane preparation.[8]
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Binding Assay:

In a 96-well plate, combine the membrane preparation, the radiolabeled ligand (e.g., [³H]L-

655,708), and varying concentrations of the unlabeled competitor (L-655,708).[8][9]

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes) to allow binding to reach equilibrium.[8]

Filtration and Counting:

Rapidly filter the contents of each well through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.[8]

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]

Measure the radioactivity retained on the filters using a scintillation counter.[8]

Data Analysis:

Plot the percentage of specific binding against the concentration of the unlabeled

competitor.

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific

binding).

Convert the IC₅₀ value to a Ki value (inhibition constant) using the Cheng-Prusoff

equation.

Morris Water Maze
This behavioral assay is used to assess spatial learning and memory in rodents.
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Acclimation
(Handling and habituation of animals)

Acquisition Phase (e.g., 4 trials/day for 5 days)
- Hidden platform in a fixed location

Probe Trial
- Platform removed

- Assess memory for platform location

Data Analysis
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- Swim speed and path length

Click to download full resolution via product page

Workflow for the Morris water maze experiment.

Detailed Methodology:

Apparatus:

A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-

toxic white paint).[10]

A submerged escape platform (hidden from view).[10]

A video tracking system to record the animal's swim path.

Procedure:

Acquisition Phase:

Animals are given a set number of trials per day (e.g., 4 trials) for several consecutive

days (e.g., 5 days).
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In each trial, the animal is placed in the pool at one of several predetermined start

locations and allowed to swim until it finds the hidden platform.

If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is

gently guided to it.

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds)

before being removed.

Probe Trial:

24 hours after the final acquisition trial, a probe trial is conducted.

The escape platform is removed from the pool.

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

Data Analysis:

Acquisition Phase:

Escape latency: The time it takes for the animal to find the platform.

Path length: The distance the animal swims to find the platform.

Swim speed: The average speed of the animal.

Probe Trial:

Time in target quadrant: The amount of time the animal spends in the quadrant where

the platform was previously located.

Platform crossings: The number of times the animal swims over the exact location

where the platform used to be.

Long-Term Potentiation (LTP) in Hippocampal Slices
This electrophysiological technique is used to measure synaptic plasticity, a cellular mechanism

underlying learning and memory.
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Detailed Methodology:

Slice Preparation:

Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal

fluid (aCSF).

Prepare transverse hippocampal slices (typically 300-400 µm thick) using a vibratome.

Allow the slices to recover in oxygenated aCSF.

Electrophysiological Recording:

Place a slice in a recording chamber continuously perfused with oxygenated aCSF.

Position a stimulating electrode in the Schaffer collateral pathway and a recording

electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic

potentials (fEPSPs).

LTP Induction:

Record a stable baseline of fEPSPs for at least 20-30 minutes.

Apply L-655,708 to the perfusion bath at the desired concentration.

Induce LTP using a high-frequency stimulation protocol, such as theta burst stimulation

(e.g., bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[3]

Data Analysis:

Monitor the fEPSP slope for at least 60 minutes post-stimulation.

Express the fEPSP slope as a percentage of the pre-stimulation baseline.

A sustained increase in the fEPSP slope indicates the successful induction of LTP.

Conclusion
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L-655,708 represents a valuable pharmacological tool for dissecting the role of GABA-A α5

receptors in cognitive and affective processes. Its selectivity offers a significant advantage over

non-selective benzodiazepine site modulators. The robust preclinical data supporting its

procognitive and antidepressant-like effects highlight its potential as a lead compound for the

development of novel therapeutics. However, the lack of human clinical trial data means that its

safety and efficacy in humans remain to be determined.[4][5] Further research is warranted to

fully elucidate its therapeutic potential and to translate the promising preclinical findings into

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673820#potential-therapeutic-applications-of-l-655-
240]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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